Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
“Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives have been found to undergo a variety of chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazole derivatives, including our compound, have demonstrated antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and viruses .
- Thiazole derivatives exhibit anti-inflammatory effects. These compounds may help modulate inflammatory responses in various conditions .
- Researchers have explored their potential as anti-inflammatory agents .
- Our compound has been evaluated for its antitumor and cytotoxic activity. It showed promising effects against prostate cancer cells .
- A library of 5-chloro-2-aryl benzo[d]thiazole derivatives was synthesized and examined for α-glucosidase inhibitor activity .
- Researchers have synthesized heterocyclic azo dyes using benzo[d]thiazole derivatives. These dyes find applications in various fields, including textiles and materials science .
Antimicrobial Activity
Anti-Inflammatory Potential
Antitumor and Cytotoxic Effects
α-Glucosidase Inhibition
Heterocyclic Azo Dyes
Analgesic Properties
Future Directions
The future directions for research on “Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate” and similar compounds could include further exploration of their biological activities, optimization of their synthesis methods, and investigation of their mechanisms of action. Further studies could also explore their potential applications in the treatment of various diseases, including tuberculosis .
properties
IUPAC Name |
methyl 3-(1,3-benzothiazole-2-carbonylamino)-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c1-25-20(24)17-14(11-16(26-17)12-7-3-2-4-8-12)21-18(23)19-22-13-9-5-6-10-15(13)27-19/h2-11H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWJFLJZFFCZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate |
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